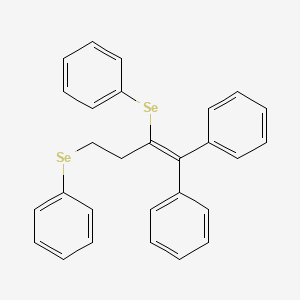![molecular formula C16H20O3 B14210920 ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate CAS No. 824390-81-0](/img/structure/B14210920.png)
ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate is a chemical compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate group attached to a cyclohexyl ring, which is further substituted with a methyl group and an oxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate typically involves the esterification of 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The oxo group in the cyclohexyl ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Hydrolysis: 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoic acid and ethanol.
Reduction: Ethyl 4-[(1S,2S)-2-methyl-6-hydroxycyclohexyl]benzoate.
Substitution: Various substituted benzoates depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate in biological systems involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the cyclohexyl ring and oxo group, making it less complex.
Methyl benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methylbenzoate: Similar ester structure but with a methyl group on the benzene ring instead of the cyclohexyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
824390-81-0 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate |
InChI |
InChI=1S/C16H20O3/c1-3-19-16(18)13-9-7-12(8-10-13)15-11(2)5-4-6-14(15)17/h7-11,15H,3-6H2,1-2H3/t11-,15-/m0/s1 |
Clé InChI |
QEBRHQZSZTWLEJ-NHYWBVRUSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)[C@@H]2[C@H](CCCC2=O)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2C(CCCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
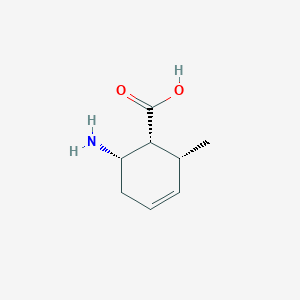
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
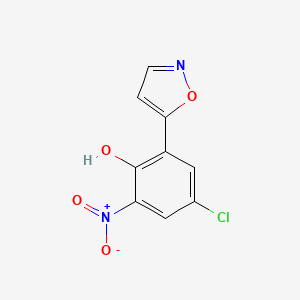
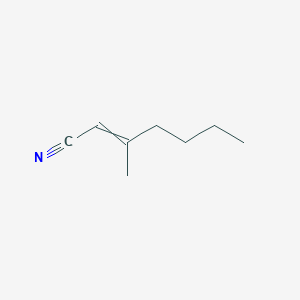
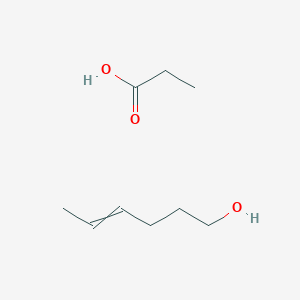
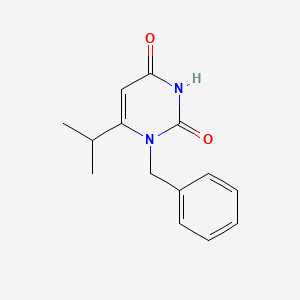
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
